1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one
CAS No.: 262852-00-6
Cat. No.: VC4195866
Molecular Formula: C7H9FO
Molecular Weight: 128.146
* For research use only. Not for human or veterinary use.
![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one - 262852-00-6](/images/structure/VC4195866.png)
Specification
CAS No. | 262852-00-6 |
---|---|
Molecular Formula | C7H9FO |
Molecular Weight | 128.146 |
IUPAC Name | 1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone |
Standard InChI | InChI=1S/C7H9FO/c1-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 |
Standard InChI Key | GEEQUEPLYKWIQD-UHFFFAOYSA-N |
SMILES | CC(=O)C12CC(C1)(C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one belongs to the class of strained bicyclic compounds, featuring a [1.1.1]pentane core substituted with a fluorine atom at the 3-position and an acetyl group at the 1-position. The bicyclo[1.1.1]pentane (BCP) scaffold imposes significant steric strain, resulting in a rigid, three-dimensional geometry that mimics the spatial arrangement of para-substituted aromatic rings .
The molecular formula is CHFO, with a molar mass of 128.14–128.15 g/mol . Key structural parameters include:
Property | Value | Source |
---|---|---|
Density | 1.16 ± 0.1 g/cm³ (predicted) | |
Boiling Point | 147.6 ± 40.0 °C (predicted) | |
SMILES Notation | CC(=O)C12CC(F)(C1)C2 | |
InChI Code | 1S/C7H9FO/c1-5(8)7-2-6(3-7,4-7)9/h9H,2-4H2,1H3 |
Physicochemical Properties
The compound’s fluorination at the 3-position introduces electronegativity and dipole moments, which influence solubility and intermolecular interactions. Predicted logP values suggest moderate lipophilicity, making it suitable for crossing biological membranes while retaining aqueous solubility . The acetyl group enhances reactivity toward nucleophilic substitutions, enabling derivatization into amines, alcohols, and carboxylic acids .
Synthesis Methodologies
Strain-Release Carbene Additions
A breakthrough in 2022 addressed scalability through strain-release carbene additions. Bicyclo[1.1.0]butane intermediates reacted with fluorocarbenes generated from CHFBr, producing monofluoro-BCPs in 52% yield on a 21-gram scale . Subsequent dehalogenation using Raney nickel and ethylenediamine achieved 96% yield, marking a practical route for industrial applications .
Photochemical Large-Scale Synthesis
In 2021, a photochemical method enabled kilogram-scale production. Irradiating propellane (tricyclo[1.1.1]pentane) with diacetyl under UV light (365 nm) yielded 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) in 94% yield . Halogenation and subsequent functional group interconversions provided access to 1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one and related derivatives .
Applications in Medicinal Chemistry
Bioisosteric Replacement of Aromatic Rings
The BCP core serves as a nonplanar bioisostere for para-substituted benzene rings, mitigating toxicity associated with aromatic metabolic activation. In a landmark study, replacing the fluorophenyl group in Flurbiprofen (a nonsteroidal anti-inflammatory drug) with the fluorinated BCP moiety retained COX-2 inhibitory activity while improving metabolic stability .
Derivatization into Drug Candidates
The acetyl group in 1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one allows versatile transformations:
-
Reduction to Alcohols: Borane-mediated reduction yields (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol, a precursor for prodrug formulations .
-
Amination: Reaction with hydroxylamine produces imine intermediates, which are hydrogenated to primary amines for incorporation into peptide mimetics .
Recent Advances and Future Directions
Scalable Production Techniques
The 2022 scalable synthesis (52–96% yields) and 2021 photochemical method (94% yield) have resolved longstanding production bottlenecks, enabling preclinical and clinical testing of BCP-containing therapeutics .
Exploration of Fluorine’s Role
Comparative studies of fluorinated vs. nonfluorinated BCPs reveal that fluorine enhances binding affinity to hydrophobic enzyme pockets while reducing off-target interactions . Future work may explore deuterated or F-labeled analogs for pharmacokinetic studies and PET imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume